Iodinated glycerol

Description

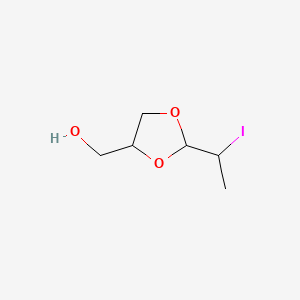

This compound is a dioxolane.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(1-iodoethyl)-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-4(7)6-9-3-5(2-8)10-6/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTINPJMVDKPJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1OCC(O1)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023152 | |

| Record name | Iodinated Glycerol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodinated glycerol appears as viscous pale yellow or yellow liquid. (NTP, 1992) | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN ETHER, CHLOROFORM, ISOBUTYL ALC, METHYL ACETATE, ETHYL ACETATE, METHYL FORMATE, TETRAHYDROFURAN | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.797 (NTP, 1992) - Denser than water; will sink, 1.797 | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.25 mmHg at 77 °F (NTP, 1992) | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

PALE YELLOW LIQ | |

CAS No. |

5634-39-9 | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol, iodinated [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-iodoethyl)-1,3-dioxolan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ON63CCO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Enigmatic Mechanism of Iodinated Glycerol: A Technical Deep Dive for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the proposed and debated mechanisms of action of iodinated glycerol as a mucolytic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available, albeit conflicting, scientific literature to offer a comprehensive overview of the current understanding of this compound.

Executive Summary

This compound has been historically classified as a mucolytic and expectorant, prescribed for respiratory conditions characterized by excessive or viscous mucus. The proposed mechanisms of action center on its ability to thin and loosen mucus, thereby facilitating its removal from the airways. These purported mechanisms include the direct breakdown of mucoprotein chemical bonds, increased hydration of mucus, and stimulation of bronchial gland secretion. However, the clinical evidence supporting a direct mucolytic effect is contested, with some studies showing no significant impact on sputum viscoelasticity. This guide presents the theoretical frameworks of this compound's action, juxtaposed with the clinical data, to provide a nuanced understanding of its pharmacological profile.

Proposed Mechanisms of Action

The mucolytic effect of this compound is thought to be multifactorial, primarily attributed to the activity of its iodine component. The following mechanisms have been proposed:

-

Disruption of Mucoprotein Structure: The iodine in this compound is theorized to break down the chemical bonds within mucoproteins, the primary protein components of mucus that contribute to its viscosity. This disruption is thought to reduce the overall viscosity and stickiness of the mucus, making it easier to expectorate[1].

-

Increased Mucus Hydration: this compound's hygroscopic properties may enable it to attract and retain water molecules within the mucus, leading to increased hydration and a less viscous consistency[2].

-

Stimulation of Bronchial Secretion: It has been suggested that this compound, similar to other iodides, may directly and reflexly stimulate the bronchial glands to increase the volume of respiratory tract secretions. This increased fluid can help to dilute and thin the existing mucus[3][4].

-

Antiseptic Effect: The presence of iodine may also confer a mild antiseptic effect in the respiratory tract, which could be beneficial in reducing the bacterial load in patients with chronic respiratory diseases[1].

It is important to note that these mechanisms are largely theoretical and lack robust, direct experimental confirmation at the molecular level in the context of this compound.

Signaling Pathway for Iodide's Effect on Secretion

While a specific signaling pathway for this compound is not well-defined, the action of iodide on mucosal surfaces may provide some insights. The following diagram illustrates a potential pathway for iodide-stimulated fluid secretion in airway epithelial cells.

References

Chemical properties and synthesis of iodinated glycerol for research purposes.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated glycerol is a compound that has historically been used as an expectorant to aid in the clearance of mucus from the respiratory tract in conditions such as chronic bronchitis, asthma, and emphysema.[1] Its mechanism of action is attributed to its ability to decrease mucus viscosity, making it easier to expel.[2] While its clinical use has diminished with the advent of newer mucolytic agents, this compound remains a compound of interest for research purposes, particularly in the study of mucin biochemistry and the development of novel mucolytic drugs. This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound for research applications.

Chemical Properties of this compound

This compound is a mixture of iodinated derivatives of glycerol, with the primary component being 2-(1-iodoethyl)-1,3-dioxolane-4-methanol. It is a viscous, pale yellow or yellow liquid.[3]

General Properties

| Property | Value | Reference |

| Molecular Formula | C6H11IO3 | [3] |

| Molecular Weight | 258.05 g/mol | [3] |

| Appearance | Viscous pale yellow or yellow liquid | [3] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 257.97529 g/mol | [3] |

| Monoisotopic Mass | 257.97529 g/mol | [3] |

| Topological Polar Surface Area | 38.7 Ų | [3] |

| Heavy Atom Count | 10 | [3] |

Stability and Reactivity

This compound is water-soluble. As a halogenated alcohol, it can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases. It can also react with oxoacids and carboxylic acids to form esters. Oxidizing agents can convert it to aldehydes or ketones. The compound exhibits both weak acid and weak base behavior and may initiate the polymerization of isocyanates and epoxides.

Long-term use of this compound can lead to an accumulation of iodine in the body, which may affect thyroid function.[4] Therefore, in a research setting involving prolonged or high-concentration use, it is pertinent to be aware of its potential biological effects.

Synthesis of this compound

The synthesis of this compound can be approached through various methods. Below are two distinct protocols: a traditional method and a more recent "green" synthesis approach.

Experimental Protocol 1: Traditional Synthesis (Based on Patent Literature)

This method involves the reaction of glycerol with an iodine source. While specific patents provide the general framework, a detailed laboratory-scale protocol can be adapted as follows. A US patent describes a process involving the reaction of glycerol with iodine in the presence of an agent that facilitates the reaction, such as tannic acid, and heating the mixture.

Materials:

-

Glycerol (substantially dehydrated)

-

Iodine

-

Tannic acid

-

Phenol (optional, as described in some older literature)

Procedure:

-

Prepare a solution of substantially dehydrated glycerol and tannic acid (e.g., 5-10 parts by weight of tannic acid to 100 parts of glycerol).

-

Heat the glycerol-tannic acid solution to a temperature between 230-260 °F (approximately 110-127 °C).

-

Introduce iodine vapors into the heated solution with vigorous agitation. The iodine vapors can be generated by heating finely divided iodine.

-

Continue agitation for 10-25 minutes. The solution will develop a brown coloration as the iodine is absorbed.

-

Discontinue heating and allow the solution to cool to room temperature.

Note: This protocol is adapted from historical patent literature and may require optimization and safety assessments for a modern laboratory setting.

Experimental Protocol 2: Green Synthesis via Trans-halogenation

A more modern and environmentally friendly approach involves the trans-halogenation of a glycerol derivative. This method avoids the use of harsh reagents and can be performed under solvent-free conditions.[5][6] This protocol describes the synthesis of glycerol iodohydrins from glycerol-1,3-dichlorohydrin.

Materials:

-

Glycerol-1,3-dichlorohydrin (can be synthesized from glycerol)[6]

-

Sodium iodide (NaI) or Potassium iodide on alumina (KI/Al2O3)[6]

-

Dichloromethane (for extraction)

Procedure for Homogeneous Medium:

-

To a round bottom flask, add glycerol-1,3-dichlorohydrin (1.0 mmol) and sodium iodide (2.5 mmol).[6]

-

The glycerol-1,3-dichlorohydrin acts as both the solvent and reactant.

-

Heat the mixture at 80°C with strong magnetic stirring for 3 days.[6] The mixture will turn brownish with the formation of a NaCl precipitate.[6]

-

After the reaction is complete, the product can be isolated through standard workup procedures, including extraction with a suitable organic solvent like dichloromethane.

Procedure for Solid-Supported Reagent (Solvent-Free):

-

To a round bottom flask, add glycerol-1,3-dichlorohydrin (1.0 mmol) and KI/Al2O3 (3.0 g).

-

Heat the mixture at 80°C for 3 days without stirring.[7]

-

After cooling, add dichloromethane (50 mL) to the flask to extract the product.[7]

-

The solid support is filtered off, and the solvent is evaporated to yield the product mixture. This method has shown high conversion (99%) and good selectivity for 1,3-diiodo-2-propanol.[6]

Synthesis Workflow Diagram

Mechanism of Mucolytic Action

The primary therapeutic application of this compound is as a mucolytic agent. Its mechanism of action is believed to be a direct chemical interaction with the glycoprotein components of mucus.[1][8] Mucus viscosity is largely determined by the structure and intermolecular interactions of mucin glycoproteins. These large, complex molecules are cross-linked by disulfide bonds.[8]

The iodine component of this compound is thought to act as an oxidizing agent, leading to the cleavage of these disulfide bonds.[9] This breaks down the large mucin polymers into smaller units, reducing the overall viscosity of the mucus and making it easier to clear from the airways.

Proposed Mechanism of Action Diagram

Analytical Characterization

For research purposes, proper characterization of synthesized this compound is crucial. The following analytical techniques are recommended:

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compound and to study its fragmentation patterns, further confirming its identity.[14][15][16][17]

-

Titrimetric Analysis: Iodometric titration can be a useful method for quantifying the iodine content in the synthesized product, ensuring the desired level of iodination has been achieved.[18]

Conclusion

This compound, while less common in clinical practice today, presents an interesting subject for chemical and pharmacological research. Its synthesis can be achieved through both traditional and more modern, greener methods. Understanding its chemical properties and mechanism of action at a molecular level can provide valuable insights for the development of new mucolytic agents. The experimental protocols and analytical approaches outlined in this guide provide a solid foundation for researchers to synthesize and characterize this compound for their specific research needs.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What are the side effects of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections | Semantic Scholar [semanticscholar.org]

- 12. Validated ¹H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycerol(56-81-5) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unveiling Glycerolipid Fragmentation by Cryogenic Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

Technical Guide: The Role of Iodinated Glycerol in the Disruption of Mucoprotein Structure in Respiratory Secretions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodinated glycerol is a mucolytic and expectorant agent historically used in the management of respiratory conditions characterized by excessive and viscous mucus production, such as chronic bronchitis.[1][2][3] Its mechanism of action is centered on the disruption of the complex mucoprotein structure that constitutes the backbone of respiratory mucus.[1] This guide provides a detailed technical overview of the biochemical action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of its mechanism and relevant experimental workflows. While its use has diminished with the advent of newer medications, an understanding of its function provides valuable insights into the principles of mucolytic therapy.[1]

Core Mechanism of Action: Disruption of Mucoprotein Structure

The primary mucolytic effect of this compound is attributed to its iodine component, which acts to reduce the viscosity and elasticity of respiratory secretions.[1] This is achieved through two principal mechanisms:

-

Disruption of Chemical Bonds: The iodine in this compound is believed to break down chemical bonds within the mucoprotein matrix.[1] Mucus is a complex gel composed of water, salts, and high-molecular-weight glycoproteins called mucins. The structural integrity and high viscosity of mucus are largely due to the cross-linking of these mucin polymers, often through disulfide bonds. The iodine component of this compound likely acts on these bonds, depolymerizing the mucin network and leading to a more liquid consistency that is easier to clear from the airways.[1]

-

Increased Hydration: this compound also exhibits hygroscopic properties, meaning it can attract and retain water molecules.[4] By drawing water into the mucus, it increases its hydration, further thinning the secretions and reducing their adhesiveness.[4] This facilitates clearance by both ciliary action and coughing.[4]

Additionally, the iodine content may confer a mild antiseptic effect, which can help in reducing the bacterial load in the respiratory tract.[1][4]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound disrupts the mucoprotein structure.

Quantitative Data on Mucoactive Properties

An in vitro study compared the effects of several mucoactive agents on sputum from adults with stable chronic bronchitis. The results for this compound are summarized below.

| Parameter Measured | Agent and Concentration | Result | Statistical Significance (p-value) |

| Sputum Elasticity (G') | This compound (3 mg/mL) | Reduction in elasticity | Not significant compared to untreated sputum |

| Surface Mechanical Impedance | This compound (3 mg/mL) | No significant change | N/A |

| Wettability | This compound (3 mg/mL) | No significant change | N/A |

| Hydration | This compound (3 mg/mL) | No significant change | N/A |

| Cohesiveness | This compound (3 mg/mL) | No significant change | N/A |

| Cough Transportability (CTR) | This compound (3 mg/mL) | No significant change | N/A |

Table 1: In Vitro Effects of this compound on Sputum Properties. Data extracted from a comparative study on mucoactive agents.[5]

It is important to note that while some clinical trials have shown statistically significant improvements in symptoms like cough frequency, cough severity, and difficulty in raising sputum with this compound treatment, other studies have found no appreciable effect on sputum viscoelasticity or clearability in patients with stable chronic bronchitis.[2][3][6]

Experimental Protocols

In Vitro Protocol for Assessing Mucoactive Properties

This protocol provides a framework for the in vitro evaluation of potential mucoactive agents on sputum samples, based on methodologies described in the literature.[5]

Objective: To determine the direct effects of a test agent on the biophysical properties of sputum.

Materials:

-

Sputum samples collected from patients with stable chronic bronchitis.

-

Test Agent: this compound (3 mg/mL).

-

Control: Amphibian Ringer's Solution (ARS).

-

Magnetic microrheometer for measuring dynamic viscoelasticity.

-

Filancemeter for measuring cohesiveness.

-

Image processing system for measuring wettability.

-

Frog palate preparation for mucociliary transportability assay.

-

Cough machine for cough transportability assay.

Methodology:

-

Sample Preparation: Sputum samples are divided into aliquots for analysis.

-

Treatment: The test agent (this compound) is added to the sputum at a 1:5 volume-to-volume ratio. A control group is treated with ARS, and another group remains untreated.

-

Incubation: The mixture is allowed a contact period of 60 seconds.

-

Rheological Analysis:

-

Dynamic Viscoelasticity: Measured using a magnetic microrheometer to determine the elastic modulus (G').

-

Surface Mechanical Impedance: Assessed to quantify frictional adhesiveness.

-

-

Physical Property Analysis:

-

Cohesiveness: Measured using a filancemeter.

-

Wettability: The contact angle on a hydrophilic surface is measured using an image processing system.

-

-

Transportability Assays:

-

Mucociliary Transportability: The movement of the treated sputum is timed on an excised frog palate.

-

Cough Transportability (CTR): Measured in a simulated cough machine.

-

-

Data Analysis: The properties of the sputum treated with the test agent are compared to both the untreated and ARS-treated controls.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the in vitro assessment of mucoactive agents.

Signaling Pathways in Mucus Production

Currently, there is a lack of specific research identifying the direct interaction of this compound with intracellular signaling pathways that regulate mucin gene expression or secretion. The understanding of its mechanism is primarily at the biochemical level of disrupting the extracellular mucus matrix.

However, for context in drug development, it is crucial to recognize the key signaling pathways involved in mucus hypersecretion in respiratory diseases. These include pathways activated by various stimuli like pathogens, allergens, and irritants, which lead to the upregulation of mucin genes (e.g., MUC5AC, MUC5B). Key pathways include:

-

Epidermal Growth Factor Receptor (EGFR) Pathway: Activation of EGFR in airway epithelial cells is a central mechanism for mucin production.[7]

-

MAPK Pathways (ERK, p38, JNK): These are downstream of EGFR and other stimuli and play a role in the transcriptional regulation of mucin genes.[7]

-

NF-κB Pathway: A critical inflammatory signaling pathway that is often activated in chronic respiratory diseases and contributes to mucin hypersecretion.[7][8]

Future research could explore whether this compound or its metabolites have any secondary effects on these intracellular signaling cascades.

Generalized Signaling Pathway for Mucin Production

This diagram provides a simplified overview of common signaling pathways leading to mucin production in airway epithelial cells.

Conclusion

This compound acts as a mucolytic agent primarily through the direct, extracellular disruption of the mucoprotein polymer network in respiratory secretions, a mechanism attributed to its iodine content.[1] This is complemented by a hygroscopic effect that increases mucus hydration.[4] While in vitro data on its direct effects on sputum rheology are mixed, clinical studies have suggested a benefit in symptomatic relief for patients with chronic bronchitis.[2][3][5] The lack of evidence for its interaction with specific intracellular signaling pathways highlights that its primary role is in altering the physical properties of existing mucus rather than modulating its production at the cellular level. This technical guide provides a foundational understanding for researchers in the field of mucolytic drug development.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The National Mucolytic Study. Results of a randomized, double-blind, placebo-controlled study of this compound in chronic obstructive bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of stable chronic bronchitis with this compound: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. An in vitro comparison of the mucoactive properties of guaifenesin, this compound, surfactant, and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound has no effect on pulmonary function, symptom score, or sputum properties in patients with stable chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory Signalings Involved in Airway and Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Respiratory epithelial cells orchestrate pulmonary innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

The history and development of iodinated glycerol as a therapeutic agent.

Introduction

Iodinated glycerol, a compound once widely used as an expectorant, holds a unique place in the history of therapeutic agents for respiratory conditions. This technical guide provides an in-depth overview of the history, development, mechanism of action, clinical efficacy, and eventual decline of this compound as a therapeutic agent. It is intended for researchers, scientists, and drug development professionals interested in the evolution of respiratory therapies and the regulatory processes that govern them.

Early History and Synthesis

The therapeutic use of iodine-containing compounds for respiratory ailments dates back to the early 20th century.[1] this compound, a complex mixture formed by the reaction of iodine and glycerol, was developed as a means to deliver the therapeutic effects of iodide while potentially minimizing the gastric irritation associated with inorganic iodides.[2]

Chemical Properties

This compound is primarily a mixture of iodinated derivatives of glycerol. The major component has been identified as 3-iodo-1,2-propanediol.[3]

| Property | Value |

| Molecular Formula | C3H7IO2 |

| Molecular Weight | 202.00 g/mol |

| Appearance | Pale yellow liquid |

| Taste | Pungent, bitter aftertaste |

Synthesis

The synthesis of this compound involves the direct reaction of iodine with glycerol. While specific industrial synthesis protocols are proprietary, the general principle involves the controlled addition of iodine to glycerol, often in the presence of a catalyst or with the application of heat to facilitate the reaction.

A general laboratory-scale synthesis can be conceptualized as follows:

Mechanism of Action

The primary therapeutic effect of this compound is its mucolytic and expectorant action.[4] It is believed to work through a multi-faceted mechanism to alter the properties of mucus in the respiratory tract.

The proposed mechanism involves:

-

Hydration of Mucus: this compound is hygroscopic, meaning it attracts and retains water molecules.[3] When present in the airways, it is thought to increase the water content of the mucus, thereby reducing its viscosity.[3]

-

Disruption of Mucoprotein Structure: The iodine component of the molecule is believed to play a crucial role in breaking down the chemical bonds within mucoproteins.[4] This disruption of the glycoprotein structure further contributes to the thinning of the mucus, making it less adhesive and easier to clear from the airways through ciliary action and coughing.[3][4]

References

- 1. Mucolytic Effectiveness of Tyloxapol in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. NTP Toxicology and Carcinogenesis Studies of this compound (Organidin(R).) (CAS No. 5634-39-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NTP Technical Reports Index [ntp.niehs.nih.gov]

The In Vivo Journey of Iodinated Glycerol: A Pharmacokinetic and Metabolic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iodinated glycerol is a compound that has been utilized primarily as an expectorant. Understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it—is fundamental for its therapeutic application and safety assessment. Direct in vivo pharmacokinetic studies on the intact this compound molecule are scarce in publicly available literature. The prevailing scientific understanding suggests that this compound likely undergoes rapid dissociation in vivo into its constituent components: glycerol and iodide. Therefore, a comprehensive understanding of its in vivo behavior can be constructed by examining the well-documented pharmacokinetics and metabolism of these two individual components. This guide provides a detailed technical overview of the in vivo fate of this compound by focusing on the absorption, distribution, metabolism, and excretion of glycerol and iodide.

Pharmacokinetics of Glycerol and Iodide

The pharmacokinetic profiles of orally administered glycerol and iodide are distinct, reflecting their different chemical properties and physiological roles.

Glycerol Pharmacokinetics

Following oral administration, glycerol is rapidly absorbed. Below is a summary of its pharmacokinetic parameters in humans.

| Parameter | Value | Species | Dosing | Source(s) |

| Time to Maximum Concentration (Tmax) | 1 - 2 hours | Human | 1.2 g/kg oral | [1] |

| Maximum Concentration (Cmax) | 1285 - 2238 mg/L (median = 1770 mg/L) | Human | 1.2 g/kg oral | [1] |

| Total Body Clearance | 0.18 - 0.26 L/h·kg | Human | 1.2 g/kg oral | [1] |

| Apparent Volume of Distribution (Vd) | 0.18 - 0.34 L/kg | Human | 1.2 g/kg oral | [1] |

| Terminal Elimination Half-life (t½) | 0.61 - 1.18 hours | Human | 1.2 g/kg oral | [1] |

Iodide Pharmacokinetics

Iodide is also readily absorbed from the gastrointestinal tract. Its distribution is significantly influenced by the thyroid gland. The following table summarizes available pharmacokinetic data for iodide.

| Parameter | Value | Species | Dosing | Source(s) |

| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | Human | Topical varnish application (leading to ingestion) | [2] |

| Elimination Half-life (t½) | ~5.5 hours (serum) | Human | Topical varnish application (leading to ingestion) | [2] |

| Elimination Half-life (t½) | 8.27 hours (serum), 8.90 hours (urine) | Rat | 0.05% potassium iodide in drinking water | [3] |

| Thyroid Uptake | Begins within 20-30 minutes, typically measured at 4-6 and 24 hours | Human | Oral I-123 sodium iodide | [4] |

Metabolism of Glycerol and Iodide

The metabolic pathways of glycerol and iodide are well-characterized and central to their physiological effects.

Glycerol Metabolism

Glycerol is a natural, three-carbon alcohol that serves as the backbone for triglycerides. Once absorbed, it enters key metabolic pathways. It can be converted into a glycolytic substrate for energy production. The liver is a primary site for glycerol metabolism, where it can be converted to glucose via gluconeogenesis or to lactate via glycolysis.[5]

Iodide Metabolism and Distribution

Following absorption, iodide is distributed throughout the extracellular fluid.[6] Its primary metabolic fate is uptake by the thyroid gland, a process mediated by the sodium-iodide symporter (NIS).[4] In the thyroid, iodide is oxidized and incorporated into tyrosine residues on the thyroglobulin protein, forming the precursors to the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[6] Iodide is also concentrated to a lesser extent in other tissues, including the salivary glands, gastric mucosa, and choroid plexus.[6] The majority of iodide that is not taken up by the thyroid is excreted by the kidneys.[6]

Experimental Protocols

The data presented in this guide are derived from various experimental designs. Below are representative methodologies for studying the pharmacokinetics of glycerol and iodide.

Protocol for Oral Glycerol Pharmacokinetics in Humans

-

Study Population: Healthy human volunteers (e.g., 10 subjects, mixed gender, specified age and weight range).[1]

-

Dosing: A single oral dose of 1.2 g/kg glycerol, often administered as an 85% solution flavored to improve palatability, after an overnight fast.[1]

-

Sample Collection: Venous blood samples are collected at frequent intervals. For example, every 15 minutes for the first 90 minutes, followed by every 30 minutes for the next 6.5 hours.[1]

-

Analytical Method: Serum glycerol concentrations are determined using an enzymatic procedure.[1]

Protocol for Iodide Pharmacokinetics and Thyroid Uptake in Humans

-

Study Population: Healthy human volunteers or patients referred for thyroid function tests.

-

Dosing: Administration of a standardized oral dose of a radioactive isotope of iodine, most commonly Iodine-123 (I-123) as sodium iodide, in capsule or liquid form.[4] The patient is typically required to fast for 4 hours before and 1-2 hours after administration.[6]

-

Measurement: Thyroidal uptake of the radioiodine is measured using a specialized gamma probe (thyroid uptake probe) at specific time points, typically 4 to 6 hours and again at 24 hours post-administration.[4][6] The amount of radioactivity detected in the thyroid is compared to the initial dose administered to calculate the percentage uptake.

-

Analytical Methods for Stable Iodide: For non-radioactive iodide studies, serum and urine samples are collected. Total iodine concentrations can be measured by methods such as inductively coupled plasma mass spectrometry (ICP-MS) or high-performance liquid chromatography (HPLC).[3][7][8]

References

- 1. Pharmacokinetics of glycerol administered orally in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Iodine and Fluoride following Application of an Anticaries Varnish in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total iodine quantification in fluids and tissues from iodine- or iodide-supplemented rats by ion chromatography following microwave-assisted digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. I-123 Uptake - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans [ouci.dntb.gov.ua]

- 6. nucmedtutorials.com [nucmedtutorials.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Antiseptic Potential of Bound Iodine in Iodinated Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated glycerol, a compound historically recognized for its mucolytic and expectorant properties, possesses a secondary characteristic of significant interest: the antiseptic potential of its iodine component.[1][2] While primarily used to alter the viscosity of mucus in respiratory conditions, the organically bound iodine can be liberated systemically, exerting the well-documented broad-spectrum antimicrobial effects of elemental iodine.[3] This technical guide provides an in-depth analysis of the antiseptic properties attributable to this iodine component. It details the multimodal mechanism of action, summarizes the antimicrobial spectrum with quantitative data from related iodine compounds, presents detailed experimental protocols for efficacy evaluation, and provides conceptual diagrams to illustrate key processes. Due to a scarcity of specific antiseptic research on this compound, this paper leverages the extensive data available for povidone-iodine (PVP-I), a widely studied iodophor, to model the expected activity of the active iodine moiety.

Introduction to this compound

This compound is a compound where iodine is organically bound to a glycerol backbone.[2] Historically marketed under names like Organidin, its primary clinical application has been as an expectorant to treat conditions such as chronic bronchitis and asthma by thinning and loosening mucus in the airways.[1][4] The mechanism for this mucolytic action involves the breakdown of mucoprotein chemical bonds.[1] However, the presence of iodine imparts a mild antiseptic effect, which can help reduce the microbial load in the respiratory tract.[1][2] The antiseptic properties of iodine itself have been recognized for over 150 years, valued for its potent and broad-spectrum activity against a wide range of pathogens and a notable lack of acquired microbial resistance.[5][6]

Mechanism of Antimicrobial Action

The antiseptic activity of this compound is derived from the action of free molecular iodine (I₂) released from the glycerol carrier.[7] Unlike many antibiotics that target specific metabolic pathways, iodine exerts a rapid and powerful microbicidal effect through a non-specific, multimodal mechanism. This multifaceted attack is a key reason for its broad-spectrum efficacy and the absence of significant resistance development.[6][8]

The core mechanism involves the following stages:

-

Rapid Penetration: As a small molecule, free iodine quickly penetrates the microbial cell wall and membrane.[9][10]

-

Oxidation of Biomolecules: Once inside the microorganism, iodine acts as a potent oxidizing agent. It attacks and denatures critical cellular components.[9][11]

-

Multitarget Disruption: The oxidative damage is widespread and includes:

-

Proteins: Iodine reacts with amino acids (like tyrosine and histidine), disrupting protein structure and inactivating essential enzymes.[12][13]

-

Fatty Acids: It targets unsaturated fatty acids in the cell membrane, altering membrane integrity and causing leakage of cellular contents.[9][11][13]

-

Nucleotides: Iodine interacts with nucleic acids (DNA and RNA), interfering with replication and protein synthesis.[9][13]

-

This simultaneous disruption of multiple vital cellular functions leads to rapid cell death.[10][14]

Antimicrobial Spectrum and Efficacy Data

Iodine exhibits one of the broadest spectrums of antimicrobial activity among available antiseptics.[5] Its efficacy extends to:

-

Bacteria: Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9][14]

-

Viruses: Active against both enveloped and non-enveloped viruses.[9][11]

-

Protozoa and Spores: Shows activity against protozoa and, with sufficient contact time, bacterial spores.[5][9]

Table 1: Minimum Inhibitory Concentration (MIC) of Povidone-Iodine Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Strain Type | MIC of PVP-I (%) | Reference |

| Staphylococcus aureus | Standard (ATCC 25923) | 0.5% - 1.0% | [16] |

| Klebsiella aerogenes | Standard | 0.25% | [16][17] |

| Staphylococcus aureus | Standard | 0.63% | [18] |

Table 2: Minimum Bactericidal Concentration (MBC) of Povidone-Iodine and Iodine Povacrylex Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of a particular bacterium.

| Microorganism | Strain Type | Agent | MBC (µg/mL of available iodine) | Reference |

| P. acnes | Clinical Isolates | Iodine Povacrylex | 0.25 - 1 | [19] |

| CA-MRSA | Clinical Isolates | Iodine Povacrylex | 0.25 - 1 | [19] |

| HA-MRSA | Clinical Isolates | Iodine Povacrylex | 0.5 - 1 | [19] |

| MDR A. baumannii | Clinical Isolates | Iodine Povacrylex | 0.5 - 1 | [19] |

| MDR E. coli | Clinical Isolates | Iodine Povacrylex | 0.125 - 2 | [19] |

| Staphylococcus aureus | Standard | Povidone-Iodine | 0.63% (Concentration) | [18] |

Note: Data for Iodine Povacrylex is presented in µg/mL of available iodine, while PVP-I data is often reported as the percentage of the total product concentration.

Experimental Protocols for Antiseptic Evaluation

To assess the antiseptic properties of an iodine-containing compound, standardized microbiological methods are employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[20]

Materials and Reagents:

-

Test compound (e.g., this compound solution)

-

Microorganism culture (e.g., Staphylococcus aureus ATCC 25923)

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation: a. From an overnight culture on an agar plate, select several distinct colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20] c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in MHB at twice the highest concentration to be tested. b. In the first column of a 96-well plate, add 200 µL of this stock solution. c. Add 100 µL of sterile MHB to the remaining wells (columns 2-12). d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. e. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells in columns 1-11. This halves the concentration of the test compound in each well and brings the final bacterial concentration to ~5 x 10⁵ CFU/mL.[20] b. Add 100 µL of sterile MHB to column 12.

-

Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[20]

-

Result Interpretation: a. After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[18]

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the concentration required to kill the bacteria.[20]

Materials and Reagents:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing: a. Select the wells from the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells and plate it onto a separate, clearly labeled MHA plate.[20] Spread the aliquot evenly.

-

Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Result Interpretation: a. After incubation, count the number of Colony-Forming Units (CFUs) on each plate. b. The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[20]

Conclusion

The iodine component of this compound confers significant, albeit secondary, antiseptic potential. The mechanism of action, characterized by rapid and non-specific oxidation of multiple microbial cellular targets, provides a broad spectrum of activity and a high barrier to the development of resistance. While specific efficacy studies on this compound are lacking, extensive data from other iodophors like povidone-iodine strongly support the potent microbicidal properties of releasable iodine. For drug development professionals, this suggests that while this compound's primary role as a mucolytic is established, its inherent antiseptic properties could be considered a beneficial secondary attribute, particularly in respiratory formulations where reducing microbial load is advantageous. Further quantitative in-vitro studies, following the protocols outlined herein, are warranted to precisely define the antiseptic efficacy of this compound itself and explore its potential in modern therapeutic contexts.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Chemwatch [chemwatch.net]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Iodine revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anu.edu.au [anu.edu.au]

- 7. Iodine Disinfectants | Organic Materials Review Institute [omri.org]

- 8. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. study.com [study.com]

- 13. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]

- 14. caringsunshine.com [caringsunshine.com]

- 15. Povidone-iodine - Wikipedia [en.wikipedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]

- 19. researchgate.net [researchgate.net]

- 20. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

Exploring the Toxicological Profile of Iodinated Glycerol in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of iodinated glycerol, a compound previously used as a mucolytic expectorant. The information is compiled from a range of preclinical studies, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Acute Toxicity

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. The most comprehensive data for this compound comes from a series of studies conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice.[2][3]

16-Day Gavage Studies

In 16-day studies, this compound was administered by gavage to rats at doses up to 1,000 mg/kg and to mice at doses up to 500 mg/kg.[2][4] Key findings included mortality in all female rats and most male mice at the highest doses. In mice, thickening and a granular appearance of the forestomach were observed at 500 mg/kg.[2][4]

13-Week Gavage Studies

Thirteen-week studies were conducted with doses up to 500 mg/kg in both rats and mice.[2][4] Mortality was observed in both species at the highest dose.[2][4] A slight reduction in final mean body weight was noted in the 500 mg/kg groups for both male and female rats and mice.[2][4]

Table 1: Summary of Key Findings from 13-Week Gavage Studies of this compound [2][4]

| Species | Sex | Dose (mg/kg) | Key Findings |

| Rat | Male | 500 | 4% lower final mean body weight compared to controls; Lymphoid hyperplasia of the stomach. |

| Rat | Female | 500 | 6%-7% lower final mean body weight compared to controls; Kidney tubular cell lesions (cortical necrosis, regeneration, calcification); Lymphoid hyperplasia of the stomach. |

| Mouse | Male | 500 | 4% lower final mean body weight compared to controls. |

| Mouse | Female | 500 | 6%-7% lower final mean body weight compared to controls; Kidney tubular cell regeneration; Inflammation, abscesses, hyperplasia, acanthosis, and/or hyperkeratosis of the forestomach. |

2-Year Carcinogenesis Bioassays

Two-year gavage studies were conducted to assess the carcinogenic potential of this compound. In male F344/N rats, there was some evidence of carcinogenic activity, indicated by increased incidences of mononuclear cell leukemia and follicular cell carcinomas of the thyroid gland.[5] In female B6C3F1 mice, there was also some evidence of carcinogenic activity, with increased incidences of adenomas of the anterior pituitary gland and neoplasms of the harderian gland.[4] No evidence of carcinogenic activity was found in female F344/N rats or male B6C3F1 mice.[4][5]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are limited. However, the known effects of its component, iodide, are relevant. Iodide can cross the placenta and has the potential to cause fetal goiter.[6] Studies on other iodine-containing compounds have shown that iodine toxicity can lead to reproductive effects such as increased post-implantation loss, decreased gestation survival, and reduced pup survival and weight.[7] Developmental toxicity studies in rats and rabbits are the standard for assessing the potential for embryo-fetal toxicity of pharmaceuticals.[8][9]

Genotoxicity and Mutagenicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The results indicate a potential for mutagenicity.

Table 2: Summary of Genotoxicity Studies for this compound [2][4]

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | With and Without | Positive |

| Mouse Lymphoma Assay | L5178Y/TK+/- cells | Not specified | Positive |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and Without | Positive |

| Sister Chromatid Exchanges (SCEs) | Chinese Hamster Ovary (CHO) cells | With and Without | Positive |

| In vivo Micronucleus Test | B6C3F1 Mouse Bone Marrow | N/A | Negative |

Mechanism of Thyroid Toxicity: The Wolff-Chaikoff Effect

A primary toxicological concern with this compound is its effect on the thyroid gland.[6] The high iodine content can lead to thyroid dysfunction through a mechanism known as the Wolff-Chaikoff effect.[10][11] This effect is an autoregulatory phenomenon where an excess of iodide transiently inhibits the synthesis of thyroid hormones.[10][11]

The proposed mechanism involves the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[12][13] TPO is responsible for oxidizing iodide and incorporating it into thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3). High levels of intrathyroidal iodide are thought to lead to the formation of iodopeptides or other inhibitory substances that suppress TPO activity.[12][13] In most individuals, the thyroid gland "escapes" from this effect by downregulating the sodium-iodide symporter (NIS), which reduces iodide uptake.[10] However, in susceptible individuals, this escape mechanism may fail, leading to iodine-induced hypothyroidism.[13]

Caption: Mechanism of thyroid hormone synthesis and inhibition by excess iodide (Wolff-Chaikoff effect).

Experimental Protocols

The preclinical studies on this compound utilized standard toxicological testing protocols, largely following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Subchronic Oral Toxicity Study (90-Day Gavage)

This study design is based on OECD Test Guideline 408.

-

Test System: Typically rats of a standard strain.

-

Administration: The test substance is administered daily by oral gavage for 90 days.

-

Dose Levels: At least three dose levels and a vehicle control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is also collected for urinalysis.

-

Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Caption: General workflow for a 90-day subchronic oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test)

This assay is conducted according to OECD Test Guideline 471.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

-

Principle: The test detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on an amino acid-deficient medium.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together and then plated on a minimal agar medium.

-

Endpoint: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test

This test follows OECD Test Guideline 473.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

-

Principle: The assay identifies substances that cause structural damage to chromosomes.

-

Procedure: Cell cultures are exposed to the test substance with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase.

-

Endpoint: Chromosomes are examined microscopically for aberrations, such as breaks and exchanges.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is based on OECD Test Guideline 474.

-

Test System: Typically mice or rats.

-

Principle: This test detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing micronuclei in newly formed red blood cells.

-

Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected at appropriate time points.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. An increase in the frequency of micronucleated cells indicates genotoxic activity.

Conclusion

The preclinical toxicological profile of this compound reveals several areas of concern. Subchronic and chronic studies in rodents have demonstrated effects on the kidney and stomach at higher doses. Long-term studies have suggested some evidence of carcinogenic activity in male rats and female mice. Genotoxicity assays indicate a potential for mutagenicity. A key toxicological effect is the potential for thyroid dysfunction due to the high iodine content, which can disrupt thyroid hormone synthesis via the Wolff-Chaikoff effect. Information on acute, reproductive, and developmental toxicity is less complete. This technical guide summarizes the available preclinical data to aid researchers and drug development professionals in understanding the safety profile of this compound and similar compounds.

References

- 1. NTP Toxicology and Carcinogenesis Studies of this compound (Organidin(R).) (CAS No. 5634-39-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Abstract for TR-340 [ntp.niehs.nih.gov]

- 4. TR-340: this compound (5634-39-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. This compound and thyroid dysfunction. Four cases and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the developmental and reproductive toxicity of diiodomethyl-p-tolylsulfone in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [diposit.ub.edu]

- 9. droracle.ai [droracle.ai]

- 10. grokipedia.com [grokipedia.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Iodine-Induced hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of Iodinated Glycerol on Thyroid Function: A Technical Guide for Researchers

Introduction: Iodinated glycerol, a compound historically used as a mucolytic expectorant, has been observed to influence thyroid function. This technical guide synthesizes the available research on the effects of this compound on the thyroid gland in various research models. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the compound's thyroid-related activities. This document provides a detailed overview of its effects on thyroid histology, summarizes clinical observations on hormone levels, outlines experimental protocols from key toxicology studies, and illustrates the proposed mechanisms of action through signaling pathway diagrams.

Quantitative Data: Effects on Thyroid Gland Histopathology in Rodent Models

Long-term studies conducted by the National Toxicology Program (NTP) on F344/N rats and B6C3F1 mice provide the most extensive quantitative data on the histological changes in the thyroid gland following chronic administration of this compound. While direct measurements of circulating thyroid hormones (T3, T4) and thyroid-stimulating hormone (TSH) were not performed in these pivotal 2-year studies, the research offers significant insights into the compound's impact on thyroid morphology[1].

The primary effects observed were follicular cell hyperplasia and dilatation of the thyroid follicles, particularly in mice[2][3]. These changes are indicative of a disruption in normal thyroid homeostasis. The incidence of these findings is summarized in the table below.

| Species/Sex | Dose (mg/kg) | Finding | Incidence |

| B6C3F1 Mice (Male) | 0 (Vehicle Control) | Follicular Cell Hyperplasia | 3/48 |

| 125 | Follicular Cell Hyperplasia | 46/50 | |

| 250 | Follicular Cell Hyperplasia | 34/50 | |

| 0 (Vehicle Control) | Follicular Dilatation | 0/48 | |

| 125 | Follicular Dilatation | 28/50 | |

| 250 | Follicular Dilatation | 32/50 | |

| B6C3F1 Mice (Female) | 0 (Vehicle Control) | Follicular Cell Hyperplasia | 2/48 |

| 125 | Follicular Cell Hyperplasia | 25/48 | |

| 250 | Follicular Cell Hyperplasia | 35/48 | |

| 0 (Vehicle Control) | Follicular Dilatation | 4/48 | |

| 125 | Follicular Dilatation | 11/48 | |

| 250 | Follicular Dilatation | 10/48 | |

| F344/N Rats (Male) | 62 | Follicular Cell Carcinoma | Significantly Increased Incidence |

| (Data sourced from the National Toxicology Program Technical Report TR-340[2][3]) |

Experimental Protocols

The following experimental designs were utilized in the NTP toxicology and carcinogenesis studies of this compound, which form the basis of our current understanding of its long-term effects in research models[2][4].

2.1 Two-Year Gavage Studies

-

Animal Models:

-

F344/N rats

-

B6C3F1 mice

-

-

Administration: this compound was administered in water via gavage, 5 days per week for 103 weeks.

-

Dosage Groups (Rats):

-

Male rats: 0 (vehicle), 62, or 125 mg/kg body weight.

-

Female rats: 0 (vehicle), 62, or 125 mg/kg body weight.

-

-

Dosage Groups (Mice):

-

Male mice: 0 (vehicle), 125, or 250 mg/kg body weight.

-

Female mice: 0 (vehicle), 125, or 250 mg/kg body weight.

-

-

Endpoints:

-

Survival and body weight changes were monitored throughout the study.

-

Complete histopathological examination of major organs and tissues was performed at the termination of the study.

-

2.2 Thirteen-Week Gavage Studies

-

Animal Models: F344/N rats and B6C3F1 mice.

-

Administration: this compound was administered in water via gavage for 13 weeks.

-

Dosage Groups: Doses up to 500 mg/kg were administered to both rats and mice[2].

-

Endpoints:

-

Clinical observations and body weight measurements.

-

Histopathological examination of selected tissues. In mice, this revealed dilatation of the thyroid gland follicles and follicular cell hyperplasia[3].

-

2.3 Genetic Toxicology Assays

-

Assays Conducted:

-

Salmonella typhimurium mutagenesis assay (Ames test).

-

Mouse L5178Y lymphoma cell forward mutation assay.

-

Chinese hamster ovary (CHO) cell assays for sister chromatid exchanges and chromosomal aberrations.

-

In vivo bone marrow micronucleus test in B6C3F1 mice.

-

-

Findings: this compound was found to be mutagenic in S. typhimurium strains TA100 and TA1535 and induced chromosomal aberrations in CHO cells[2].

Effects on Thyroid Hormone Levels: Clinical Observations

While quantitative data on thyroid hormone levels from preclinical research models are lacking, clinical reports in humans provide evidence of the effects of this compound on thyroid function. Both hypothyroidism and thyrotoxicosis have been documented in patients taking standard doses of the compound[1][5].

-

Hypothyroidism: In a study of elderly nursing home residents, five of eight individuals taking this compound were found to have elevated thyrotropin (TSH) levels, and one had a low serum thyroxine level[6]. The development of goiter and hypothyroidism has been reported in other clinical cases[5]. These effects are consistent with iodine-induced hypothyroidism, where excess iodine inhibits the synthesis and release of thyroid hormones.

-

Thyrotoxicosis (Hyperthyroidism): Conversely, some individuals, particularly those with underlying thyroid disease, may develop iodine-induced hyperthyroidism (Jod-Basedow phenomenon)[5][7]. In one case series, three of four patients with thyroid dysfunction attributed to this compound presented with symptomatic thyrotoxicosis[1].

These clinical findings underscore the dual potential of this compound to disrupt thyroid hormone homeostasis, likely dependent on the underlying functional status of the individual's thyroid gland.

Proposed Mechanism of Action and Signaling Pathways

The effects of this compound on the thyroid gland are widely attributed to the pharmacological actions of its iodine component. The compound serves as a source of inorganic iodide, which, when present in excess, can significantly alter thyroid hormone synthesis and release.

4.1 Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones is a multi-step process occurring within the thyroid follicular cells and at the apical membrane-colloid interface. Understanding this pathway is crucial to comprehending how excess iodine from this compound exerts its effects.

4.2 The Wolff-Chaikoff Effect: Inhibition by Excess Iodide

The primary mechanism by which high levels of iodide from sources like this compound induce hypothyroidism is the Wolff-Chaikoff effect. This autoregulatory phenomenon transiently inhibits the organification of iodine, thereby reducing the synthesis of thyroid hormones[8][9][10].

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. NTP Toxicology and Carcinogenesis Studies of this compound (Organidin(R).) (CAS No. 5634-39-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abstract for TR-340 [ntp.niehs.nih.gov]

- 4. search.library.ucr.edu [search.library.ucr.edu]

- 5. This compound and thyroid dysfunction. Four cases and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on thyroid function studies in elderly nursing home residents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo iodination of human thyroglobulin in relation to hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wolff–Chaikoff effect - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. scispace.com [scispace.com]

In vitro mutagenicity assays of iodinated glycerol.

An In-Depth Technical Guide to the In Vitro Mutagenicity Assays of Iodinated Glycerol

Introduction

This compound is a complex mixture historically used as an expectorant.[1] The assessment of its genotoxic potential is a critical component of its safety evaluation, as required by regulatory agencies worldwide for pharmaceutical compounds. In vitro mutagenicity assays form the cornerstone of this assessment, providing essential data on a substance's ability to induce gene mutations and chromosomal damage.